6-Methyl-2-{[4-(pentyloxy)phenyl]amino}pyrimidin-4(3H)-one
Overview
Description
“6-Methyl-2-{[4-(pentyloxy)phenyl]amino}pyrimidin-4(3H)-one” is a chemical compound with the molecular formula C16H21N3O2 and a molecular weight of 287.36 . It is also known by the synonym "4(3H)-Pyrimidinone, 6-methyl-2-[[4-(pentyloxy)phenyl]amino]-" .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C16H21N3O2 . Unfortunately, detailed structural analysis such as bond lengths and angles, or a 3D structure visualization, is not available in the retrieved sources.Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Methyl-2-{[4-(pentyloxy)phenyl]amino}pyrimidin-4(3H)-one” are not detailed in the available literature. The molecular weight is 287.36 , but other properties such as melting point, boiling point, solubility, and spectral data are not provided.Scientific Research Applications
Antimicrobial Activity : Pyrimidine derivatives, including structures similar to "6-Methyl-2-{[4-(pentyloxy)phenyl]amino}pyrimidin-4(3H)-one," have been synthesized and evaluated for their antimicrobial properties. These compounds have shown moderate activity against Gram-positive, Gram-negative bacteria, and fungi (J.V.Guna & D.M.Purohit, 2012).
Antitumor Activity : Research has been conducted on pyrimidine derivatives for their potential antitumor activities. Studies found that some pyrimidine derivatives exhibit potent anticancer activity, comparable to doxorubicin, on various human cancer cell lines, including breast, cervical, and colonic carcinoma (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).
Anti-inflammatory and Analgesic Properties : Certain pyrimidine heterocycles, similar in structure to the compound , have shown significant anti-inflammatory and analgesic activities. These activities are influenced by the nature of substituents on the pyrimidine ring (Muralidharan, S. James Raja, & Asha Deepti, 2019).
Antibacterial Activity : New series of pyrimidine derivatives have been synthesized and assessed for their antibacterial properties. Some of these compounds demonstrated better activity against both Gram-positive and Gram-negative bacteria (L. N. Bheemanapalli, R. Akkinepally, & S. Pamulaparthy, 2008).
Nonlinear Optical (NLO) Properties : Pyrimidine derivatives have been studied for their potential applications in nonlinear optics (NLO) fields. These compounds displayed larger NLO properties compared to standard molecules, indicating their potential in optoelectronic applications (A. Hussain et al., 2020).
properties
IUPAC Name |
4-methyl-2-(4-pentoxyanilino)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-3-4-5-10-21-14-8-6-13(7-9-14)18-16-17-12(2)11-15(20)19-16/h6-9,11H,3-5,10H2,1-2H3,(H2,17,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMKRVVBRYRIHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NC2=NC(=CC(=O)N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-{[4-(pentyloxy)phenyl]amino}pyrimidin-4(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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